

Application Notes and Protocols for Benthiavalicarb in Controlling Phytophthora infestans

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Compound of Interest

Compound Name: *Benthiavalicarb*

Cat. No.: *B1259727*

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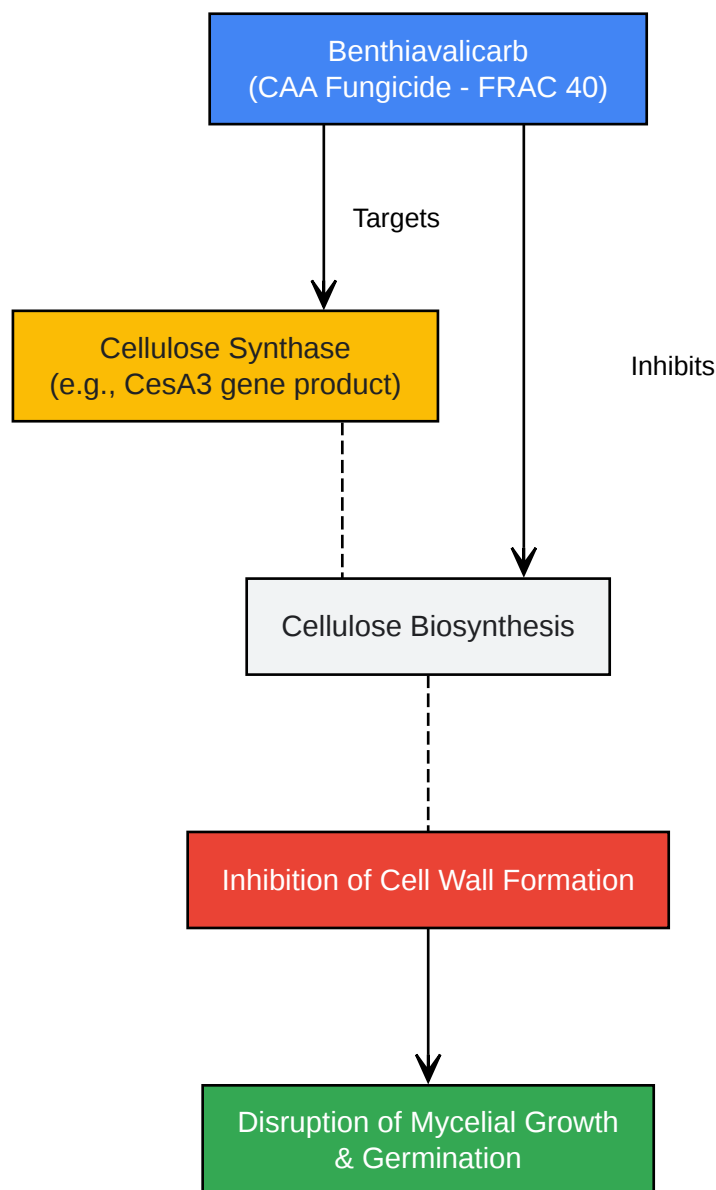
These notes provide a comprehensive overview of **Benthiavalicarb**, an amino acid amide carbamate fungicide, and its application in the control of the oomycete pathogen *Phytophthora infestans*, the causal agent of late blight in potatoes and tomatoes. The document includes a summary of its biological activity, quantitative efficacy data, and detailed protocols for laboratory and field evaluation.

Application Notes

1.1. Introduction and Chemical Properties **Benthiavalicarb**-isopropyl is a novel fungicide developed for the control of Oomycete diseases.[1][2] It belongs to the Carboxylic Acid Amide (CAA) group of fungicides, classified under FRAC (Fungicide Resistance Action Committee) Code 40.[3] The compound exhibits both protective and curative action with residual effects and is effective against strains of *P. infestans* that have developed resistance to other fungicide groups, such as phenylamides (e.g., metalaxyl).[1][2][4]

1.2. Mechanism of Action **Benthiavalicarb**'s mode of action involves the inhibition of cellulose synthesis, a critical component of the cell wall in oomycetes.[3] This disruption of cell wall formation is a key factor in its fungicidal activity.[5] While the precise molecular target is still under investigation, it is understood to be different from fungicides that affect respiration,

nucleic acid synthesis, or plasma membrane function.[1][2] There is no cross-resistance observed with phenylamide or Quinone outside inhibitor (QoI) fungicides.[4][5]



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Caption: Proposed mechanism of action for **Benthiavalicarb**.

1.3. Biological Activity Spectrum against *P. infestans* **Benthiavalicarb**-isopropyl demonstrates potent inhibitory effects on several key stages of the *P. infestans* life cycle:

- Mycelial Growth: Strongly inhibits the growth of mycelia.[2][5]

- Sporulation: Highly effective at inhibiting sporulation at low concentrations.[4][5]
- Germination: Shows strong inhibition of both sporangia and cystospore germination.[2][4][5]
- Zoospore Release and Motility: It is notably ineffective in preventing the discharge of zoospores from zoosporangia and does not suppress their motility.[1][2]

1.4. Application Properties Greenhouse and field studies have demonstrated several key properties that make **Benthiavalicarb** an effective control agent:

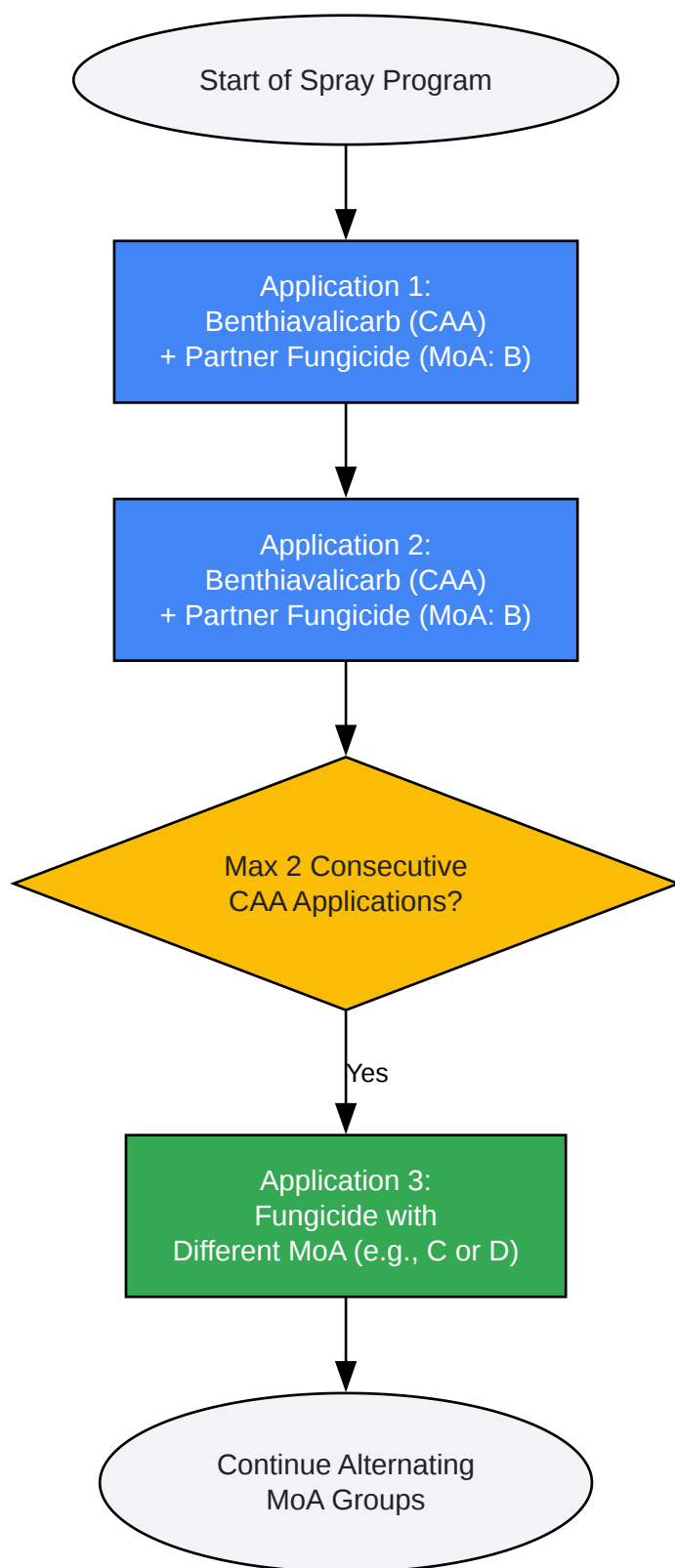
- Preventive Activity: Excellent disease control when applied before infection.[5]
- Curative Activity: Demonstrates efficacy even when applied 12 to 24 hours after inoculation. [1][5]
- Translaminar and Systemic Activity: The fungicide can move from the treated leaf surface to protect the untreated side and can be translocated systemically when applied as a soil drench, offering prolonged, whole-plant protection.[1][6]
- Residual Activity and Rainfastness: **Benthiavalicarb** provides lasting control and maintains efficacy even after rainfall.[1][5]

1.5. Fungicide Resistance and Management While **Benthiavalicarb** is effective against phenylamide-resistant strains, resistance to CAA fungicides in *P. infestans* has been reported. [4] For instance, the EU_43_A1 genotype has shown resistance to mandipropamid, another CAA fungicide, indicating a high risk of cross-resistance to **Benthiavalicarb**. [7] Therefore, a robust resistance management strategy is critical for sustainable use.

Key Resistance Management Recommendations:

- Alternation: Alternate applications of **Benthiavalicarb** with fungicides from different FRAC groups.[8]
- Mixtures: Use **Benthiavalicarb** in mixtures with effective partner fungicides that have a different mode of action.[9][10]

- Application Limits: Do not apply more than two consecutive treatments of any CAA fungicide. The total number of CAA fungicide applications should not exceed 50% of the total spray program.[8]
- Preventive Use: Apply CAA fungicides in a preventive manner rather than relying on their curative properties.[8]
- Recommended Rates: Always use the manufacturer's recommended dose rates.[8]



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Caption: A logical workflow for fungicide resistance management.

Quantitative Data Summary

The following tables summarize the efficacy of **Benthiavalicarb**-isopropyl from various studies.

Table 1: In Vitro Activity of **Benthiavalicarb**-isopropyl Against Phytophthora Species

Pathogen Species	Isolate Type	I ₅₀ (mg/L) for Mycelial Growth	MIC (mg/L)	Reference
P. infestans	Metalaxyl-Sensitive	0.01 - 0.05	0.03 - 0.3	[2][5]
P. infestans	Metalaxyl-Resistant	0.01 - 0.05	0.03 - 0.3	[2]
P. capsici	-	0.01 - 0.05	0.03 - 0.3	[2][5]
P. palmivora	-	0.01 - 0.05	0.03 - 0.3	[2][5]
P. cactorum	-	0.01 - 0.05	0.03 - 0.3	[2][5]
P. nicotianae	-	0.01 - 0.05	0.03 - 0.3	[2][5]

I₅₀: Concentration causing 50% inhibition. MIC: Minimum Inhibitory Concentration.

Table 2: Efficacy of **Benthiavalicarb**-isopropyl in Greenhouse and Field Trials Against P. infestans

Crop	Trial Type	Application Rate (g a.i./ha)	Application Timing	Control Efficacy (%)	Reference
Tomato	Greenhouse	100 ppm	1 day before inoculation	> 95%	[1]
Tomato	Greenhouse	100 ppm	12 hours after inoculation	~90%	[1]
Tomato	Greenhouse	100 ppm	24 hours after inoculation	~75%	[1]
Potato	Field	25 - 75	7-day intervals (preventive)	High	[2][5]
Tomato	Field	25 - 75	7-day intervals (preventive)	High	[2][5]
Potato	Field (as ZE*)	30 g/ha oxathiapiprolin + 70 g/ha benthiavalicarb	Single spray	> 90% (up to 1 month)	[9]
Potato	Field	25 or 50 mg a.i./5 plants	Single soil drench	Season-long protection	[6]

*ZE = Zorvec Endavia, a mixture of oxathiapiprolin and **benthiavalicarb**.

Detailed Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Amended Agar Method)

This protocol determines the concentration of **Benthiavalicarb** that inhibits 50% of mycelial growth (EC₅₀).

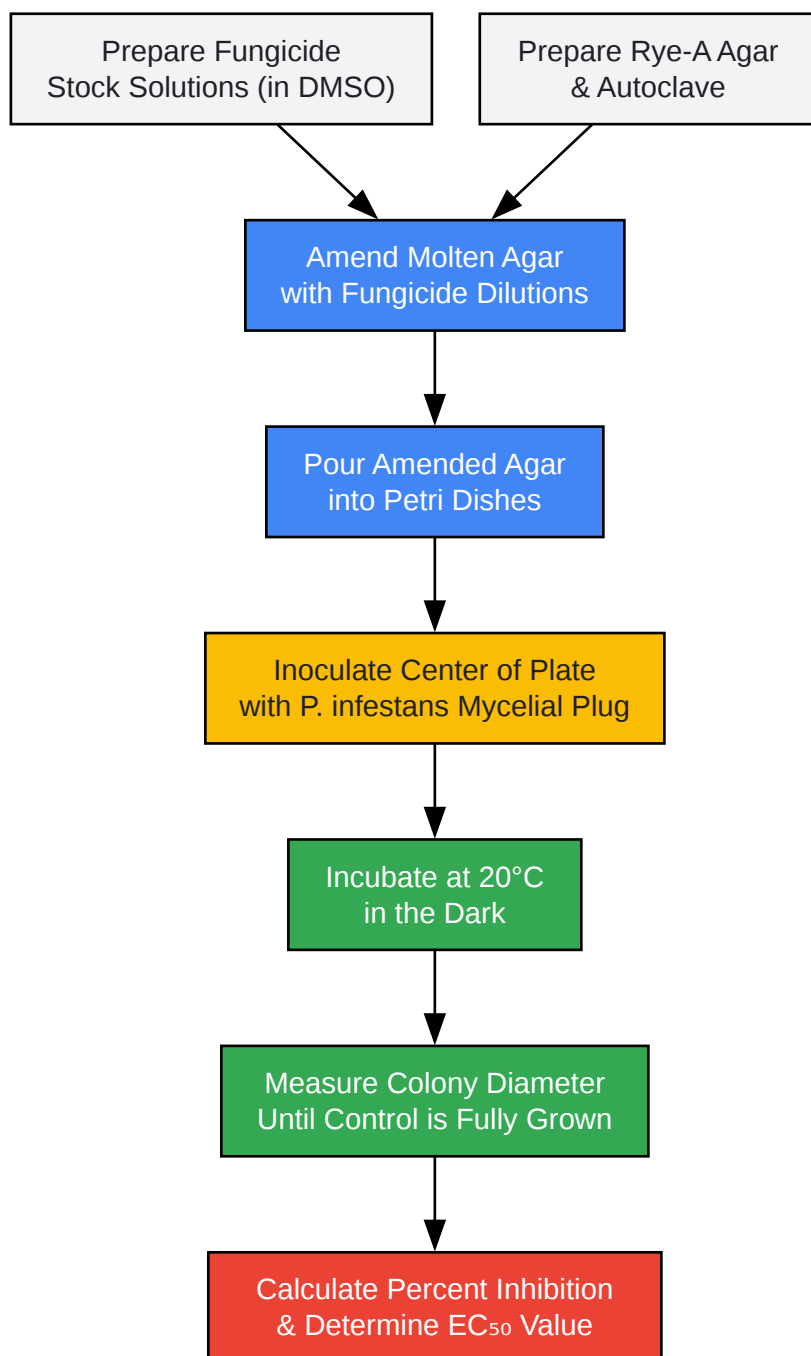
Materials:

- *P. infestans* pure culture
- Rye-A agar medium (filtrate of 60 g/L rye, 2 g/L sucrose, 15 g/L agar)[1]
- **Benthiavalicarb**-isopropyl technical grade
- Dimethyl sulfoxide (DMSO)
- Sterile 90 mm Petri dishes
- Sterile 5 mm cork borer
- Incubator set to 18-20°C[11]

Procedure:

- Stock Solution Preparation: Dissolve **Benthiavalicarb**-isopropyl in DMSO to create a high-concentration stock solution (e.g., 10,000 mg/L). Ensure the final DMSO concentration in the medium does not exceed 1% (v/v).[1]
- Medium Preparation: Prepare Rye-A agar and autoclave. Cool to 50-55°C in a water bath.
- Amended Media: Create a dilution series of **Benthiavalicarb** (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10 mg/L) by adding the appropriate volume of the stock solution to molten agar. The control plate should contain only DMSO at the same concentration as the treated plates.
- Plating: Pour approximately 20 mL of the amended agar into each sterile Petri dish and allow it to solidify.
- Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing *P. infestans* culture and place one, mycelium-side down, in the center of each amended agar plate.[11]
- Incubation: Seal the plates with paraffin film and incubate in the dark at 20°C.[12]

- Data Collection: Measure two perpendicular diameters of the fungal colony daily until the colony on the control plate reaches the edge of the dish.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC₅₀ value.



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Caption: Workflow for an in vitro mycelial growth inhibition assay.

Protocol 2: Greenhouse Evaluation of Fungicidal Activity (Tomato/Potato Plants)

This protocol assesses the preventive, curative, and translaminar efficacy of **Benthiavalicarb**.

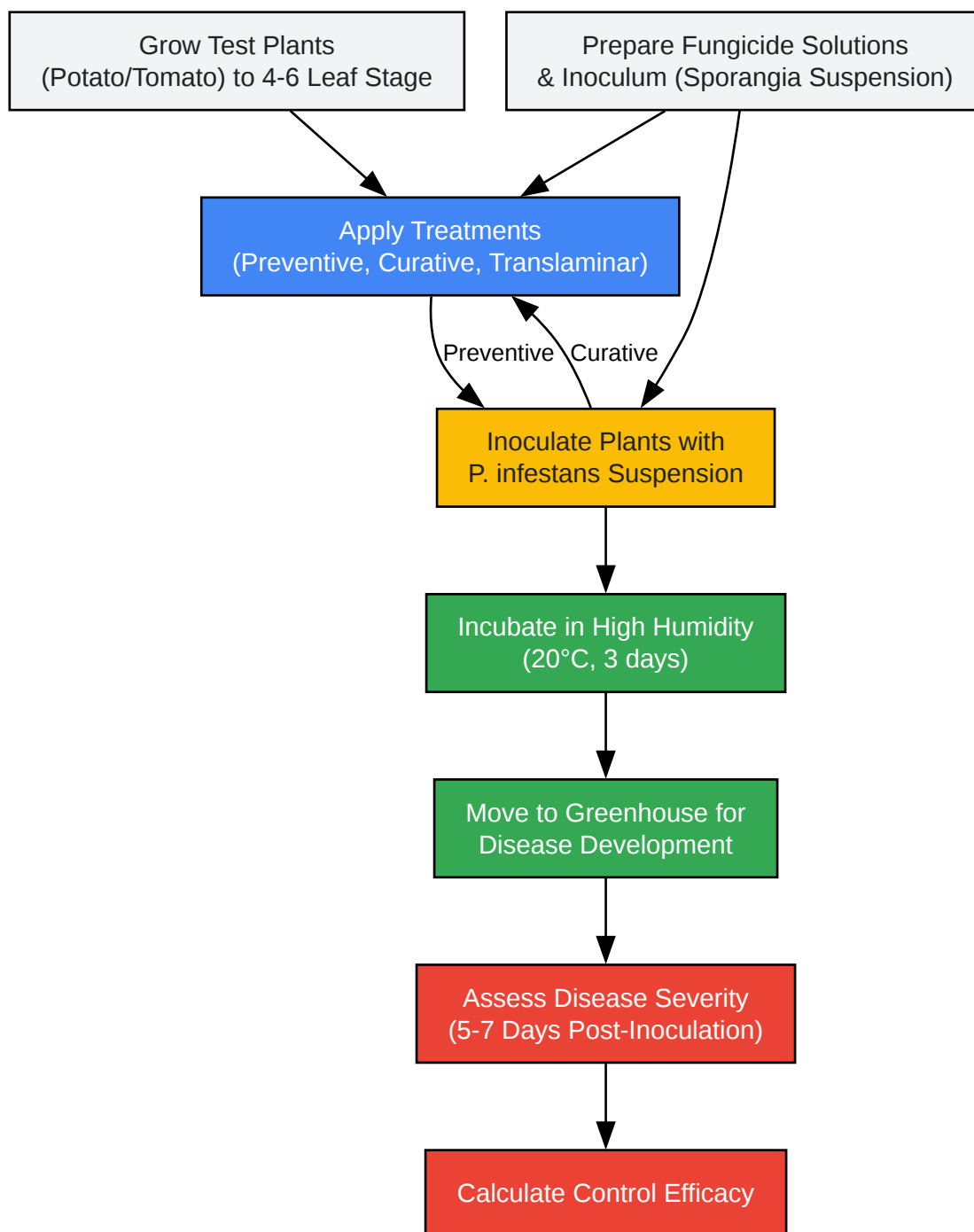
Materials:

- Tomato (e.g., cv. 'Moneymaker') or potato plants at the 4-6 leaf stage.
- *P. infestans* sporangia suspension (1.0×10^4 sporangia/mL in sterile distilled water).[\[1\]](#)
- **Benthiavalicarb** formulation (e.g., wettable powder).
- Pressurized sprayer.
- Growth chamber or greenhouse with controlled temperature (20°C) and high humidity (>95%).[\[1\]](#)

Procedure:

- Plant Preparation: Grow plants in pots until they reach the appropriate growth stage. Use 3-4 replicate plants per treatment.
- Fungicide Preparation: Prepare a spray solution of **Benthiavalicarb** at the desired concentration (e.g., 100 mg/L). Include a water-only control.
- Application Methods:
 - Preventive: Spray the entire plant with the fungicide solution until runoff. Allow plants to dry for 24 hours before inoculation.[\[1\]](#)
 - Curative: Inoculate plants first (see step 4). Apply the fungicide spray 12 and 24 hours post-inoculation to different sets of plants.[\[1\]](#)
 - Translaminar: Carefully apply the fungicide to only the upper surfaces of the leaves, avoiding contact with the undersides. Inoculate the untreated undersides 24 hours later.

- Systemic (Soil Drench): Apply a defined volume of fungicide solution to the soil of each pot (e.g., 3 L/m²). Inoculate the foliage 24 hours later.[\[1\]](#)
- Inoculation: Spray the foliage of each plant with the *P. infestans* sporangia suspension until leaves are thoroughly wet.
- Incubation: Place all plants in a dark, high-humidity chamber at 20°C for 3 days.[\[1\]](#)
Afterward, move them to a greenhouse with conditions conducive to disease development.
- Disease Assessment: 5-7 days after inoculation, assess disease severity by estimating the percentage of leaf area covered by lesions on each plant.
- Analysis: Calculate the control efficacy for each treatment using the formula: Control (%) = $\frac{[(\text{Disease Severity in Control} - \text{Disease Severity in Treatment}) / \text{Disease Severity in Control}]}{1} \times 100$



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Caption: Workflow for a greenhouse fungicide efficacy trial.

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